S 2238

描述

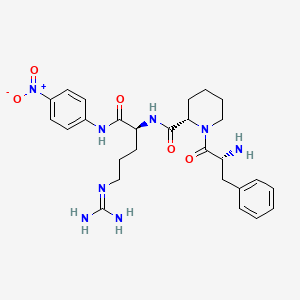

Structure

3D Structure

属性

CAS 编号 |

64815-81-2 |

|---|---|

分子式 |

C27H36N8O5 |

分子量 |

552.6 g/mol |

IUPAC 名称 |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |

InChI |

InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |

InChI 键 |

YDMBNDUHUNWWRP-VJBWXMMDSA-N |

手性 SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |

规范 SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

FXR |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of S-2238: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of S-2238, a widely utilized chromogenic substrate for the serine protease thrombin. Designed for researchers, scientists, and drug development professionals, this document details the biochemical basis of S-2238 activity, presents key quantitative data, outlines comprehensive experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

S-2238, chemically known as H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, is a synthetic oligopeptide that serves as a specific substrate for thrombin.[1][2] Its mechanism of action is predicated on the enzymatic activity of thrombin, which selectively cleaves the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[2][3] This cleavage event liberates the chromophore pNA, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[4][5] The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample, providing a sensitive and reproducible method for measuring thrombin activity.[2][6]

The specificity of S-2238 for thrombin makes it a valuable tool in various hematological and biochemical assays, including the determination of prothrombin, antithrombin, and heparin levels in plasma.[1][4]

Quantitative Data Summary

The following table summarizes the key kinetic parameters and physical properties of S-2238.

| Parameter | Value | Species | Conditions | Reference(s) |

| Michaelis Constant (Km) | 0.7 x 10-5 mol/L | Human Thrombin | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [1][2] |

| 0.9 x 10-5 mol/L | Bovine Thrombin | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [1][2] | |

| Maximum Velocity (Vmax) | 1.7 x 10-7 mol/min · NIH-U | Human Thrombin | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [1][2] |

| 2.2 x 10-7 mol/min · NIH-U | Bovine Thrombin | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [1][2] | |

| Molar Extinction Coefficient (ε) | 1.27 x 104 mol-1 · L · cm-1 | p-nitroaniline | at 316 nm | [2] |

| Molecular Weight | 625.6 g/mol | - | - | [2][4] |

| Optimal Absorbance Wavelength | 405 nm | p-nitroaniline | - | [4][5] |

Experimental Protocols

Thrombin Activity Assay (Kinetic Method)

This protocol outlines a standard kinetic assay to determine thrombin activity using S-2238.

Materials:

-

S-2238 stock solution (1-2 mmol/L in sterile water)[6]

-

Tris Buffer (50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl)[6]

-

Thrombin solution (human or bovine)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, combine the Tris buffer and S-2238 solution to achieve a final substrate concentration in the range of its Km (e.g., 0.1 mmol/L).[2][6]

-

Pre-incubation: Incubate the reaction mixture at 37°C for 3-5 minutes.

-

Initiate Reaction: Add the thrombin sample to the pre-warmed reaction mixture.

-

Measure Absorbance: Immediately begin measuring the change in absorbance at 405 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[6]

-

Calculate Thrombin Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve. The thrombin activity can be calculated using the molar extinction coefficient of p-nitroaniline.

Antithrombin Activity Assay (Acid-stopped Method)

This protocol describes an endpoint assay to measure antithrombin activity.

Materials:

-

Diluted test plasma or standard

-

Thrombin solution

-

S-2238 solution

-

20% Acetic Acid[4]

-

Spectrophotometer

Procedure:

-

Incubation with Thrombin: Incubate 400 µL of diluted test plasma or standard at 37°C for 3-6 minutes.[4]

-

Add 100 µL of thrombin solution, mix, and incubate at 37°C for exactly 30 seconds.[4]

-

Substrate Addition: Add 300 µL of S-2238 solution and incubate at 37°C for 30 seconds.[4]

-

Stop Reaction: Stop the enzymatic reaction by adding 300 µL of 20% acetic acid.[4]

-

Read Absorbance: Read the absorbance of the sample at 405 nm against a distilled water blank. The reading should be taken within 4 hours.[4]

-

Calculation: Plot the absorbance for the standards against their known antithrombin activity. Determine the antithrombin activity of the test sample from the standard curve.[4]

Visualizations

Mechanism of Action of S-2238

Caption: Enzymatic cleavage of S-2238 by thrombin to release p-nitroaniline.

Experimental Workflow for Thrombin Activity Assay

Caption: A typical workflow for a kinetic thrombin activity assay using S-2238.

References

The Core Principles of Thrombin Activity Measurement Using the Chromogenic Substrate S-2238: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for determining thrombin activity using the chromogenic substrate S-2238. Designed for researchers, scientists, and professionals in drug development, this document details the underlying biochemistry, experimental protocols, and data interpretation, supported by quantitative data and visual workflows.

Introduction to Thrombin and the S-2238 Substrate

Thrombin (Factor IIa) is a pivotal serine protease that plays a central role in the blood coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin clots. Accurate measurement of thrombin activity is crucial for diagnosing coagulation disorders, monitoring anticoagulant therapy, and in the research and development of new antithrombotic drugs.

S-2238 is a synthetic chromogenic substrate specifically designed for the sensitive and specific quantification of thrombin activity.[1][2][3][4] Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.[5] The core of the S-2238 molecule is a short peptide sequence (H-D-Phe-Pip-Arg) that mimics the natural cleavage site of thrombin in fibrinogen. This peptide is covalently linked to a chromophore, p-nitroaniline (pNA).[6]

The Enzymatic Reaction Principle

The assay's principle is based on a straightforward enzymatic reaction.[5][7] In its intact form, the S-2238 substrate is colorless.[6] When thrombin is present, it recognizes and specifically cleaves the peptide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) molecule.[6] This enzymatic cleavage releases the pNA group, which is a yellow-colored compound.[6]

The amount of pNA released is directly proportional to the enzymatic activity of thrombin in the sample.[5][7] The concentration of the liberated pNA can be quantified by measuring the absorbance of the solution at 405 nm.[1][6] The rate of pNA release, observed as an increase in absorbance over time, provides a direct measure of the thrombin activity.[5][7]

The enzymatic reaction can be summarized as follows:

H-D-Phe-Pip-Arg-pNA (colorless) ---(Thrombin)---> H-D-Phe-Pip-Arg-OH + pNA (yellow)[5][7]

Quantitative Data and Kinetic Parameters

The interaction between thrombin and the S-2238 substrate can be characterized by standard enzyme kinetics. The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate.[8]

| Parameter | Human Thrombin | Bovine Thrombin | Conditions |

| K_m | 0.7 x 10⁻⁵ mol/L | 0.9 x 10⁻⁵ mol/L | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15[5][7][9] |

| V_max | 1.7 x 10⁻⁷ mol/min · NIH-U | 2.2 x 10⁻⁷ mol/min · NIH-U | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15[5][7][9] |

S-2238 Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 625.6 g/mol [4][5][9] |

| Formula | H-D-Phe-Pip-Arg-pNA·2HCl[3][4] |

| Solubility | >10 mmol/L in H₂O[4][5] |

| Molar Extinction Coefficient (ε) of pNA | 10,400 M⁻¹cm⁻¹ at 405 nm[6] |

Experimental Protocols

Two primary methods are employed for the S-2238 thrombin activity assay: the kinetic method and the acid-stopped (endpoint) method. The kinetic method is generally preferred as it provides real-time measurement of the reaction rate.

Reagent Preparation

-

Tris Buffer: A common buffer used is 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl.[6] For specific applications, the ionic strength and pH may be adjusted. For example, a Tris buffer at pH 8.4 (at 25°C) is also frequently used.[10]

-

S-2238 Stock Solution: Reconstitute lyophilized S-2238 in sterile, distilled water to a stock concentration of 1-2 mmol/L.[5][7] This stock solution is stable for over six months when stored at 2-8°C.[5][7]

-

Thrombin Solution: Human or bovine thrombin can be used.[10] Prepare a stock solution in a suitable buffer (e.g., 0.15 mol/l NaCl solution) and then prepare a series of dilutions to generate a standard curve.[10]

-

Stopping Reagent (for endpoint assay): 20% acetic acid or 2% citric acid can be used to stop the enzymatic reaction.[9][10]

Kinetic Assay Protocol (96-well plate format)

This protocol is adapted from established methodologies for measuring thrombin activity.[8]

-

Assay Setup: Set a microplate reader to maintain a temperature of 37°C and to read absorbance at 405 nm.[8]

-

Sample and Standard Preparation: Add 50 µL of each thrombin standard and unknown sample to separate wells of a 96-well plate. Include a blank well containing 50 µL of assay buffer.[8]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to ensure thermal equilibrium.[8]

-

Reaction Initiation: Add 50 µL of the pre-warmed S-2238 substrate solution to each well to start the reaction.[8] The final volume in each well will be 100 µL.

-

Absorbance Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 10 to 30 minutes.[8]

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.[8]

-

Subtract the rate of the blank from all standard and sample rates.

-

Plot the corrected rates for the thrombin standards against their known concentrations to generate a standard curve.[8]

-

Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.[8]

-

Acid-Stopped (Endpoint) Assay Protocol

This method is useful when a kinetic plate reader is not available.

-

Reaction Setup: In separate tubes, combine the buffer, thrombin standards or samples.

-

Pre-incubation: Incubate the tubes at 37°C for a defined period (e.g., 5 minutes).

-

Reaction Initiation: Add the S-2238 substrate solution to each tube and mix.

-

Incubation: Incubate the reaction mixture at 37°C for a precise period (e.g., 3 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as 20% acetic acid or 2% citric acid.[9][10]

-

Absorbance Measurement: Read the absorbance of each sample at 405 nm.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from this curve.

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.

Caption: Enzymatic cleavage of S-2238 by thrombin.

Caption: Workflow for the S-2238 kinetic thrombin assay.

Applications in Research and Drug Development

The S-2238 thrombin activity assay is a versatile tool with numerous applications:

-

Direct Measurement of Thrombin Activity: For quantifying the enzymatic activity of purified thrombin or thrombin in biological samples.

-

Antithrombin (AT) Activity Assays: The assay can be used to measure the activity of antithrombin, a key inhibitor of thrombin. In this application, a known excess of thrombin is added to a plasma sample containing heparin, and the residual thrombin activity is measured with S-2238.[10]

-

Heparin Monitoring: By measuring the inhibition of a known amount of thrombin, the assay can be used to determine the concentration of heparin in plasma samples.[10]

-

Prothrombin Time (PT) Assays: The assay can be adapted to measure prothrombin levels by first activating prothrombin to thrombin.[10]

-

Screening for Thrombin Inhibitors: The S-2238 assay is widely used in high-throughput screening campaigns to identify and characterize novel thrombin inhibitors for therapeutic development.

Conclusion

The S-2238 chromogenic assay provides a robust, sensitive, and specific method for the quantification of thrombin activity. Its well-defined principle, coupled with straightforward experimental protocols, makes it an indispensable tool in hemostasis research, clinical diagnostics, and the development of anticoagulant therapies. The data and methodologies presented in this guide offer a solid foundation for the successful implementation and interpretation of this essential biochemical assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. quadratech.co.uk [quadratech.co.uk]

- 3. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 4. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. diapharma.com [diapharma.com]

- 6. benchchem.com [benchchem.com]

- 7. endotell.ch [endotell.ch]

- 8. benchchem.com [benchchem.com]

- 9. aniara.com [aniara.com]

- 10. diapharma.com [diapharma.com]

An In-depth Technical Guide to the S-2238 Chromogenic Substrate

This technical guide provides a comprehensive overview of the S-2238 chromogenic substrate, tailored for researchers, scientists, and drug development professionals. It covers the core principles of S-2238, its chemical and kinetic properties, detailed experimental protocols for its use, and its role within the broader context of the coagulation cascade.

Introduction to S-2238

S-2238 is a synthetic chromogenic substrate highly specific for the serine protease thrombin (Factor IIa), a key enzyme in the blood coagulation cascade.[1][2] Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.[1] The substrate is designed to mimic the natural substrate of thrombin, allowing for the quantification of thrombin's enzymatic activity through a colorimetric assay.[3] Upon cleavage by thrombin, the colorless S-2238 substrate releases the yellow-colored chromophore p-nitroaniline (pNA).[4] The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity in the sample.[1][5] This property makes S-2238 an invaluable tool for a variety of applications, including the determination of prothrombin, antithrombin, and heparin levels in plasma.[4]

Data Presentation

Chemical and Physical Properties of S-2238

The following table summarizes the key chemical and physical characteristics of the S-2238 substrate.

| Property | Value | References |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [1] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl | [6][7] |

| Molecular Weight | 625.6 g/mol | [2][6][8] |

| Appearance | White lyophilized powder | [7] |

| Solubility | > 10 mg/mL in pure water | [8] |

| Maximum Absorbance (pNA) | 405 nm | [4] |

| Storage (Lyophilized) | 2 to 8 °C for at least 24 months, protected from light | [8] |

| Storage (Reconstituted) | 1 mmol/L in H₂O is stable for more than 6 months at 2-8°C | [4][9] |

Kinetic Parameters of S-2238 with Thrombin

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the interaction of S-2238 with human and bovine thrombin are presented below. These parameters were determined at 37°C in 0.05 mol/L Tris buffer at pH 8.3 with an ionic strength (I) of 0.15.[1][9][10]

| Enzyme | Km (mol/L) | Vmax (mol/min · NIH-U) |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ |

Experimental Protocols

Preparation of S-2238 Stock Solution

A suitable stock solution of S-2238 is typically 1-2 mmol/L in sterile distilled water.[1][9] To prepare a 1 mmol/L stock solution from a 25 mg vial (MW: 625.6), reconstitute the lyophilized powder in 40 mL of distilled water.[4] For different concentrations, adjust the volume accordingly. For instance, dissolving 25 mg in 7.14 mL of sterile water yields a 5.6 mM stock solution.[4] The reconstituted solution is stable for over six months when stored at 2-8°C.[4][9]

Direct Measurement of Thrombin Activity

This protocol outlines the direct measurement of thrombin activity using S-2238. The assay can be performed in a kinetic or endpoint mode.

Materials:

-

Thrombin standard solution (human or bovine)

-

S-2238 stock solution (e.g., 1 mmol/L)

-

Assay Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, pH 8.3 at 37°C

-

Stopping Reagent (for endpoint assay): 20% Acetic Acid

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Equilibrate all reagents to the assay temperature (37°C).

-

Prepare a working solution of S-2238 by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1 mmol/L).[10]

-

Prepare a series of thrombin standards by diluting the thrombin stock solution in Assay Buffer.

-

-

Assay Setup:

-

Pipette 100 µL of Assay Buffer into the wells of the microplate.

-

Add 50 µL of the thrombin standard or unknown sample to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the S-2238 working solution to each well to initiate the reaction. The total reaction volume will be 200 µL.

-

-

Measurement:

-

Kinetic Assay: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every minute for 10-15 minutes). The rate of the reaction (ΔA/min) is proportional to the thrombin activity.[5]

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 10 minutes). Stop the reaction by adding 50 µL of 20% Acetic Acid.[4] Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic assay, calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

-

For the endpoint assay, subtract the absorbance of a blank control (containing no thrombin) from the absorbance of the standards and samples.

-

Construct a standard curve by plotting the reaction rate or final absorbance against the known concentrations of the thrombin standards.

-

Determine the thrombin activity in the unknown samples by interpolating their values from the standard curve.

-

Mandatory Visualizations

Mechanism of Action of S-2238

Caption: Enzymatic cleavage of S-2238 by thrombin to release p-nitroaniline.

Experimental Workflow for Thrombin Activity Assay

Caption: A typical workflow for measuring thrombin activity using S-2238.

The Coagulation Cascade and the Central Role of Thrombin

Caption: The coagulation cascade highlighting thrombin's central role.

Applications of S-2238

The specificity and reliability of S-2238 make it a versatile tool in hemostasis research and diagnostics. Its primary applications include:

-

Direct Thrombin Activity Measurement: Quantifying the enzymatic activity of purified thrombin or thrombin in biological samples.[11]

-

Prothrombin Determination: Measuring the concentration of prothrombin in plasma after its activation to thrombin.[4]

-

Antithrombin (AT) Activity Assays: Determining the activity of antithrombin, a key inhibitor of thrombin, in the presence of heparin.[4]

-

Heparin Monitoring: Assessing the anticoagulant effect of heparin by measuring its potentiation of antithrombin-mediated thrombin inhibition.[4]

-

Drug Discovery and Development: Screening and characterizing novel anticoagulant compounds that target thrombin.[3]

-

Platelet Factor 3 (PF3) Assays: S-2238 has also been utilized in methods to determine the activity of platelet factor 3.[4]

References

- 1. endotell.ch [endotell.ch]

- 2. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 3. benchchem.com [benchchem.com]

- 4. diapharma.com [diapharma.com]

- 5. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aniara.com [aniara.com]

- 7. S-2238, Chromogenic Substrate for Thrombin,ADHOC Intertek_specification/price/image_Bio-Equip in China [bio-equip.cn]

- 8. aglyco.m.ec21.com [aglyco.m.ec21.com]

- 9. diapharma.com [diapharma.com]

- 10. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]

S-2238: A Comprehensive Technical Guide for Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chromogenic substrate S-2238, a critical tool in coagulation research. It details the substrate's core principles, applications, and experimental protocols, designed to be accessible for both beginners and experienced researchers in the field.

Core Principles of S-2238

S-2238 is a synthetic chromogenic substrate highly specific for thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2][3] Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.[4][5] The principle of its action lies in the enzymatic cleavage of the substrate by thrombin. This cleavage releases the chromophore p-nitroaniline (pNA), which imparts a yellow color that can be quantitatively measured by a spectrophotometer at 405 nm.[2][5] The rate of pNA release is directly proportional to the thrombin activity in the sample.[5]

The enzymatic reaction is as follows:

H-D-Phe-Pip-Arg-pNA (S-2238) + Thrombin → H-D-Phe-Pip-Arg-OH + pNA (yellow)[5]

Key Applications in Coagulation Research

S-2238 is a versatile tool with several important applications in the study of hemostasis. Its primary uses include the determination of:

-

Thrombin Activity: Direct measurement of thrombin in purified systems or biological samples.

-

Antithrombin (AT) Activity: Measurement of the primary inhibitor of thrombin. This is a crucial assay for diagnosing hereditary and acquired AT deficiencies.[4][6]

-

Prothrombin (Factor II) Activity: Quantification of the precursor to thrombin, essential for assessing liver function and certain coagulation disorders.[4][7]

-

Heparin Concentration: Measurement of heparin levels in plasma, which is vital for monitoring anticoagulant therapy.[4]

-

Platelet Factor 3 (PF3) Activity: Assessment of platelet procoagulant activity.[4]

Quantitative Data and Physicochemical Properties

For ease of reference and comparison, the key quantitative parameters and properties of S-2238 are summarized in the tables below.

Table 1: Physicochemical Properties of S-2238

| Property | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [4][5] |

| Formula | H-D-Phe-Pip-Arg-pNA · 2HCl | [4][5][8] |

| Molecular Weight | 625.6 g/mol | [4][5][8] |

| Purity | ≥98% | [2] |

| Solubility | > 10 mmol/L in H₂O | [4][8] |

| Molar Extinction Coefficient (ε) at 316 nm | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ | [4] |

Table 2: Kinetic Parameters of S-2238 with Thrombin

| Parameter | Human Thrombin | Bovine Thrombin | Reference |

| Michaelis Constant (Km) | 0.7 x 10⁻⁵ mol/L | 0.9 x 10⁻⁵ mol/L | [5][9] |

| Maximum Velocity (Vmax) | 1.7 x 10⁻⁷ mol/min · NIH-U | 2.2 x 10⁻⁷ mol/min · NIH-U | [5][9] |

| Determined at 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15. |

Table 3: Stability of S-2238

| Form | Storage Temperature | Stability | Reference |

| Lyophilized Powder | 2-8°C | Stable until expiry date. Hygroscopic, store dry and protected from light. | [4][5] |

| 1 mmol/L Solution in H₂O | 2-8°C | Stable for more than 6 months. | [4][5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common assays utilizing S-2238.

Determination of Antithrombin (AT) Activity in Plasma

This assay measures the inhibitory activity of antithrombin in the presence of heparin.

Principle: Plasma is incubated with an excess of heparin to form an AT-heparin complex. A known excess of thrombin is then added, and the thrombin that is not inhibited by the AT-heparin complex will cleave the chromogenic substrate S-2238. The rate of pNA formation is inversely proportional to the antithrombin activity in the plasma.[4]

Reagents:

-

S-2238 Solution (0.56 mM): Reconstitute 25 mg of S-2238 with 7.14 mL of sterile water to create a 5.6 mM stock solution. Dilute this stock solution to the final working concentration.[4]

-

Tris Buffer (50 mM, pH 8.3): Dissolve 6.1 g Tris in approximately 800 mL of distilled water. Adjust pH to 8.3 with HCl. Add NaCl to a final concentration of 0.15 M. Make up the final volume to 1 L.[4]

-

Thrombin Solution: Reconstitute human or bovine thrombin in 0.15 mol/l NaCl solution to achieve an activity of approximately 14 nkat/ml (about 6 NIH-U/ml).[4]

-

Heparin Solution: Prepare a solution of heparin in Tris buffer.

-

Acetic Acid (20%): For the acid-stopped method.[4]

Procedure (Initial Rate Method):

-

Pre-warm all reagents and the spectrophotometer to 37°C.

-

In a cuvette, mix:

-

Plasma sample (diluted in buffer)

-

Heparin solution

-

-

Incubate for a short period to allow the formation of the AT-heparin complex.

-

Add the Thrombin solution and incubate for a defined time (e.g., 30 seconds).

-

Add the S-2238 solution to start the reaction.

-

Measure the change in absorbance at 405 nm over time (ΔA/min).

-

The antithrombin activity is determined by comparing the sample's ΔA/min to that of a standard curve prepared with a reference plasma.

Procedure (Acid-Stopped Method):

-

Follow steps 1-5 of the initial rate method.

-

After a specific incubation time, add 20% acetic acid to stop the reaction.

-

Read the final absorbance at 405 nm.

-

Calculate the antithrombin activity based on a standard curve.

Determination of Prothrombin Activity in Plasma

This assay measures the amount of prothrombin in plasma by first converting it to thrombin using a specific activator.

Principle: Prothrombin in the plasma sample is activated to thrombin by a prothrombin activator (e.g., Staphylocoagulase or snake venom extracts like Ecarin).[10] The amount of thrombin generated is then quantified by its ability to cleave S-2238, releasing pNA. The rate of pNA release is directly proportional to the prothrombin concentration in the sample.

Reagents:

-

S-2238 Solution: Prepared as described in the antithrombin assay.

-

Tris Buffer: Prepared as described in the antithrombin assay.

-

Prothrombin Activator: A solution of a specific prothrombin activator (e.g., Staphylocoagulase).

-

Acetic Acid (20%): For the acid-stopped method.

Procedure:

-

Pre-warm all reagents and the spectrophotometer to 37°C.

-

In a cuvette, mix:

-

Plasma sample (diluted in buffer)

-

Prothrombin activator solution

-

-

Incubate for a defined period to allow for the complete conversion of prothrombin to thrombin.

-

Add the S-2238 solution to start the reaction.

-

Measure the change in absorbance at 405 nm over time (initial rate method) or stop the reaction with acetic acid after a fixed time and measure the final absorbance (acid-stopped method).

-

The prothrombin activity is determined by comparing the result to a standard curve prepared with a reference plasma.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the use of S-2238 in coagulation research.

Caption: Role of Thrombin and S-2238 in the Coagulation Cascade.

Caption: Experimental Workflow for the Antithrombin Activity Assay.

Caption: Experimental Workflow for the Prothrombin Activity Assay.

References

- 1. quadratech.co.uk [quadratech.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 4. diapharma.com [diapharma.com]

- 5. endotell.ch [endotell.ch]

- 6. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromogenic substrate (S-2238) prothrombin assay in prothrombin deficiencies and abnormalities. Lack of identity with clotting assays in congenital dysprothrombinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. aniara.com [aniara.com]

- 10. researchgate.net [researchgate.net]

S-2238: A Technical Guide to its Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2238 is a synthetic chromogenic substrate extensively utilized in hemostasis research and clinical diagnostics for the specific determination of thrombin activity.[1][2][3][4] Its high specificity and sensitivity make it an invaluable tool for studying the coagulation cascade and for the quantification of various coagulation factors such as prothrombin and antithrombin, as well as the anticoagulant heparin.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of S-2238, along with detailed experimental protocols for its use.

Chemical Properties and Structure

S-2238 is a peptide derivative, chemically identified as H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.[1][4] The molecule is designed to be a specific substrate for thrombin, which cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[1][2] This cleavage releases the yellow chromophore, pNA, which can be quantified spectrophotometrically at 405 nm.[1][2]

Table 1: Chemical and Physical Properties of S-2238

| Property | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [1] |

| Synonyms | S-2238, H-D-Phe-Pip-Arg-pNA·2HCl, D-Phe-Piperidinecarbonyl-Arg-p-nitroanilide | [2][7][8] |

| CAS Number | 64815-81-2 (free base), 160192-34-7 (hydrochloride) | [2][9] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl | [4][7] |

| Molecular Weight | 625.6 g/mol | [1][4][7] |

| Purity | ≥98% (HPLC) | [2][8] |

| Appearance | Solid, lyophilized powder | [2][8] |

| Solubility | > 10 mmol/L in H₂O | [1][10] |

| Molar Extinction Coefficient (ε₃₁₆ ₙₘ) | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ | [1][11] |

Structure:

The chemical structure of S-2238 is depicted by the following SMILES code: O=N(C(C=C1)=CC=C1NC(--INVALID-LINK--=N)NC([C@H]2N(CCCC2)C(--INVALID-LINK--CC3=CC=CC=C3)=O)=O)=O)=O.Cl[2]

And the InChI key: YEOVJZRYPLLHJL-FMVQVTEISA-N[2]

Mechanism of Action and Signaling Pathway

The fundamental principle behind the use of S-2238 is the enzymatic activity of thrombin. Thrombin, a serine protease, specifically recognizes and cleaves the peptide sequence at the C-terminal side of the arginine residue. This hydrolytic cleavage releases p-nitroaniline, a chromogenic group. The rate of pNA release is directly proportional to the thrombin activity in the sample and can be monitored by measuring the change in absorbance at 405 nm.

References

- 1. diapharma.com [diapharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. quadratech.co.uk [quadratech.co.uk]

- 4. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. diapharma.com [diapharma.com]

- 6. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 8. aglyco.en.ec21.com [aglyco.en.ec21.com]

- 9. medkoo.com [medkoo.com]

- 10. scribd.com [scribd.com]

- 11. aniara.com [aniara.com]

S-2238: A Technical Guide to Its Specificity as a Thrombin Substrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of S-2238, a widely utilized chromogenic substrate for the serine protease thrombin. We will explore its chemical properties, mechanism of action, kinetic parameters, and specificity, offering detailed experimental protocols and visual aids to support its application in research and development.

Introduction: The Role of S-2238 in Hemostasis Research

S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride) is a synthetic short-peptide substrate designed for the specific and sensitive measurement of thrombin (Factor IIa) activity.[1][2] Thrombin is a pivotal enzyme in the blood coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot. The ability to accurately quantify thrombin activity is crucial for diagnosing coagulation disorders, monitoring anticoagulant therapy, and developing new antithrombotic drugs. S-2238 serves as a critical tool in these areas by providing a simple and reliable spectrophotometric assay for thrombin's enzymatic function.[3][4]

Chemical Properties and Mechanism of Action

S-2238 is a tripeptide linked to a p-nitroaniline (pNA) chromophore.[1] The peptide sequence, H-D-Phe-Pip-Arg, mimics the natural cleavage site of thrombin in its substrates.[5]

Chemical Structure:

-

Chemical Name: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride[1]

-

Molecular Weight: 625.6 g/mol [6]

The principle of the assay is based on the proteolytic action of thrombin. Thrombin specifically recognizes and cleaves the peptide bond on the C-terminal side of the arginine (Arg) residue in the S-2238 sequence.[6] This enzymatic hydrolysis releases the yellow-colored p-nitroaniline (pNA) molecule.[1] The rate of pNA release is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the change in absorbance at a wavelength of 405 nm.[1][8]

References

- 1. diapharma.com [diapharma.com]

- 2. quadratech.co.uk [quadratech.co.uk]

- 3. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diapharma.com [diapharma.com]

- 7. caymanchem.com [caymanchem.com]

- 8. endotell.ch [endotell.ch]

S-2238: A Technical Guide for Hematology Research

For Researchers, Scientists, and Drug Development Professionals

S-2238 is a highly specific chromogenic substrate for thrombin, a key serine protease in the coagulation cascade. Its application has become a cornerstone in hematology research, providing a reliable and quantifiable method to assess various components of the hemostatic system. This technical guide provides an in-depth overview of the core applications of S-2238, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Core Principle of S-2238 in Thrombin Activity Measurement

The fundamental principle behind S-2238 lies in its specific cleavage by thrombin. S-2238 is a synthetic tripeptide, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide (H-D-Phe-Pip-Arg-pNA), that mimics the natural cleavage site of thrombin in fibrinogen.[1] In the presence of thrombin, the substrate is hydrolyzed at the peptide bond between arginine and p-nitroaniline (pNA). This enzymatic reaction releases the chromophore pNA, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[3]

Quantitative Data

The following tables summarize the key quantitative parameters and physical properties of S-2238.

Table 1: Physical and Chemical Properties of S-2238

| Property | Value | Reference |

| Full Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide-dihydrochloride | [4] |

| Molecular Weight | 625.6 g/mol | [5] |

| Formula | H-D-Phe-Pip-Arg-pNA · 2HCl | [5] |

| Appearance | Solid | [2] |

| Solubility | >10 mmol/L in H₂O | [5] |

| Storage (Lyophilized) | 2-8°C, protected from light | [3] |

| Stability (Lyophilized) | Stable until expiration date (typically 30 months from manufacture) | |

| Stability (Reconstituted) | 1 mmol/L in H₂O is stable for >6 months at 2-8°C | [3] |

Table 2: Kinetic Parameters of Thrombin with S-2238

| Enzyme Source | Km (mol/L) | Vmax (mol/min · NIH-U) | Assay Conditions | Reference |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ | 37°C in 0.05 mol/L Tris buffer, pH 8.3, I 0.15 | [3][4] |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ | 37°C in 0.05 mol/L Tris buffer, pH 8.3, I 0.15 | [3][4] |

Applications in Hematology Research

S-2238 is a versatile tool used in a variety of assays to measure key components of the coagulation system.[6]

Direct Thrombin Activity Assay

This is the most direct application of S-2238, measuring the enzymatic activity of thrombin in a purified system or in biological samples where other proteases that might interfere are absent or inhibited.

Antithrombin (AT) Activity Assay

The assay for antithrombin, a key inhibitor of thrombin, is based on the principle of measuring the residual thrombin activity after its inhibition by AT in the presence of heparin.[6] An excess of heparin is added to the plasma sample to form a complex with AT. A known excess of thrombin is then added, which is partially neutralized by the AT-heparin complex. The remaining thrombin activity is then measured using S-2238.[6] The amount of pNA released is inversely proportional to the antithrombin activity in the sample.

Prothrombin (Factor II) Assay

Prothrombin is the zymogen precursor of thrombin. To measure prothrombin, it must first be quantitatively converted to thrombin using activators like Ecarin or a combination of Factor Xa, Factor Va, phospholipids, and calcium ions. The resulting thrombin activity is then determined using S-2238, which is directly proportional to the initial prothrombin concentration.[6][7]

Heparin Assay

The concentration of heparin can be determined by its potentiation of antithrombin activity. In this assay, a known amount of antithrombin is added to a plasma sample containing an unknown amount of heparin.[6] A known excess of thrombin is then added, and the residual thrombin activity is measured with S-2238. The degree of thrombin inhibition is proportional to the heparin concentration.

Platelet Factor 3 (PF3) Assay

Platelet Factor 3 is a phospholipid surface that becomes available on activated platelets and plays a crucial role in the activation of Factor X and prothrombin. The availability of PF3 can be assessed by its ability to accelerate the conversion of prothrombin to thrombin. The resulting thrombin is then quantified using S-2238.

Experimental Protocols

The following are generalized protocols. Optimal conditions may vary depending on the specific application and laboratory setup.

Protocol 1: Direct Thrombin Activity Assay (Kinetic Method)

Materials:

-

S-2238 stock solution (1-2 mmol/L in sterile distilled water)

-

Tris buffer (0.05 M, pH 8.4)

-

Thrombin standard solution

-

Sample containing thrombin

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of S-2238 by diluting the stock solution in Tris buffer to the desired final concentration (e.g., 0.1 mmol/L).

-

Pipette 100 µL of Tris buffer into each well of a 96-well microplate.

-

Add 50 µL of the thrombin standard or sample to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed S-2238 working solution to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the rate of reaction (ΔA/min). The thrombin activity is directly proportional to this rate.

Protocol 2: Antithrombin Activity Assay (Endpoint Method)

Materials:

-

S-2238 stock solution (1-2 mmol/L in sterile distilled water)

-

Tris buffer with heparin (e.g., 0.05 M Tris, 0.15 M NaCl, pH 8.4, containing heparin)

-

Thrombin solution of known concentration

-

Antithrombin standard or plasma sample

-

Stopping solution (e.g., 20% acetic acid or 2% citric acid)[4][6]

-

Microplate reader

Procedure:

-

Dilute the plasma sample in the Tris-heparin buffer.

-

Pipette 100 µL of the diluted sample or antithrombin standard into microplate wells.

-

Add 100 µL of the thrombin solution to each well and incubate for a defined period (e.g., 1 minute at 37°C) to allow for inhibition.[4]

-

Add 100 µL of the S-2238 solution to each well and incubate for a precise time (e.g., 3 minutes at 37°C).[4]

-

Stop the reaction by adding 300 µL of the stopping solution.[4]

-

Read the absorbance at 405 nm.

-

Construct a standard curve using the antithrombin standards and determine the concentration in the samples. The absorbance will be inversely proportional to the antithrombin activity.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of S-2238.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. diapharma.com [diapharma.com]

- 4. aniara.com [aniara.com]

- 5. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. diapharma.com [diapharma.com]

- 7. Chromogenic substrate (S-2238) prothrombin assay in prothrombin deficiencies and abnormalities. Lack of identity with clotting assays in congenital dysprothrombinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

S-2238: A Technical Guide to a Key Chromogenic Substrate for Thrombin Activity

Abstract

S-2238 is a synthetic chromogenic substrate with high specificity for the serine protease thrombin. Its development has been pivotal in advancing the study of blood coagulation and the clinical monitoring of hemostasis. This document provides a comprehensive technical overview of S-2238, including its chemical properties, mechanism of action, and its application in various quantitative assays for measuring thrombin and its inhibitors. Detailed experimental protocols and kinetic data are presented to serve as a resource for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

The precise regulation of thrombin, the final enzyme in the coagulation cascade, is critical for maintaining hemostatic balance. Dysregulation of thrombin activity is implicated in numerous thrombotic and bleeding disorders. The development of sensitive and specific assays to quantify thrombin activity has been essential for both basic research and clinical diagnostics. S-2238, a short peptide linked to a chromophore, has emerged as a valuable tool for this purpose. Upon cleavage by thrombin, S-2238 releases a colored compound, allowing for the direct spectrophotometric measurement of enzymatic activity. This guide details the technical aspects of S-2238 and its applications.

Chemical and Physical Properties

S-2238 is a tripeptide with the sequence H-D-Phe-Pip-Arg-pNA (H-D-phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide).[1] The presence of the p-nitroanilide (pNA) group at the C-terminus is the basis for its chromogenic properties. Key properties of S-2238 are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [1] |

| Molecular Formula | C27H36N8O5 · 2HCl | [2][3][4][5] |

| Molecular Weight | 625.6 g/mol | [1][3][4][5][6] |

| Solubility | >10 mmol/L in water | [1][3] |

| Molar Extinction Coefficient (ε) at 316 nm | 1.27 x 10^4 mol-1 L cm-1 | [1] |

| Appearance | Solid | [2] |

| Storage | 2-8°C, protected from light | [1] |

Mechanism of Action

S-2238 functions as a substrate for thrombin, which recognizes and cleaves the amide bond between the arginine residue and the p-nitroanilide group. This enzymatic cleavage releases the p-nitroanilide (pNA) molecule, which is a chromophore with a distinct yellow color. The rate of pNA release is directly proportional to the thrombin activity in the sample and can be quantified by measuring the change in absorbance at 405 nm.[2][7]

Kinetic Parameters

The efficiency of S-2238 as a thrombin substrate is characterized by its kinetic constants, the Michaelis constant (Km) and the catalytic constant (kcat). S-2238 exhibits a high affinity (low Km) for thrombin, making it a highly specific substrate.[7]

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |

| Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 | [7] |

| Bovine α-Thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 65.3 | [7] |

Experimental Protocols and Applications

S-2238 is utilized in a variety of chromogenic assays to determine the activity of thrombin and its modulators.

Direct Measurement of Thrombin Activity

This protocol outlines the direct measurement of thrombin activity using S-2238.

Materials:

-

Thrombin solution (human or bovine)

-

S-2238 solution (reconstituted in distilled water)

-

Tris Buffer (e.g., 50 mmol/L, pH 8.4)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare a working solution of S-2238 in Tris buffer.

-

Add the thrombin sample to the wells of a microplate.

-

Initiate the reaction by adding the S-2238 working solution to each well.

-

Immediately measure the change in absorbance at 405 nm over time.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Thrombin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ ≈ 10,400 M⁻¹cm⁻¹).[7]

Antithrombin (AT) Activity Assay

S-2238 is widely used to measure the activity of antithrombin, a key inhibitor of thrombin.[6]

Principle: The assay measures the residual thrombin activity after its incubation with plasma containing antithrombin in the presence of heparin. The remaining thrombin activity is inversely proportional to the antithrombin activity in the sample.

Materials:

-

Plasma sample

-

Heparin

-

Thrombin of known activity

-

S-2238 solution

-

Reaction buffer

Procedure:

-

Incubate the plasma sample with an excess of heparin to form the antithrombin-heparin complex.

-

Add a known excess amount of thrombin to the mixture. The thrombin will be neutralized by the antithrombin-heparin complex.

-

Add S-2238 to measure the residual thrombin activity.

-

The rate of p-nitroaniline release is measured at 405 nm.

-

The antithrombin activity is determined by comparing the result to a standard curve.

Prothrombin Assay

S-2238 can also be used for the determination of prothrombin in plasma.[6] This involves the conversion of prothrombin to thrombin by an activator, followed by the measurement of the generated thrombin using S-2238.

Conclusion

S-2238 is a robust and versatile tool for the quantitative measurement of thrombin activity. Its high specificity and the simplicity of the chromogenic assay principle have led to its widespread adoption in both research and clinical settings. The detailed protocols and technical data provided in this guide serve as a valuable resource for the effective application of S-2238 in the study of hemostasis and thrombosis.

References

- 1. diapharma.com [diapharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 5. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. diapharma.com [diapharma.com]

- 7. benchchem.com [benchchem.com]

The Cornerstone of Protease Analysis: A Technical Guide to Colorimetric Enzyme Assays Utilizing S-2238

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental principles of colorimetric enzyme assays, with a specific focus on the chromogenic substrate S-2238. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the assay's core mechanics, detailed experimental protocols, and a summary of key quantitative data.

Core Principles of Colorimetric Enzyme Assays

Colorimetric enzyme assays are a fundamental tool in biochemistry and drug discovery, providing a robust and accessible method for measuring enzyme activity.[1] The central tenet of these assays lies in the enzymatic conversion of a colorless substrate, known as a chromogenic substrate, into a colored product.[1] The intensity of the resultant color is directly proportional to the amount of product formed, which in turn serves as a quantifiable measure of the enzyme's activity.[1]

The relationship between the absorbance of the colored product and its concentration is defined by the Beer-Lambert Law. This law posits that the absorbance of light by a solution is directly proportional to the concentration of the light-absorbing substance and the path length of the light through the solution. By measuring the absorbance of the colored product at a specific wavelength using a spectrophotometer or microplate reader, one can determine the product's concentration and, consequently, the enzyme's activity.

The chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) is a highly specific substrate for the serine protease thrombin.[2][3][4] The enzymatic action of thrombin cleaves the colorless S-2238 substrate, releasing the yellow-colored chromophore p-nitroaniline (pNA).[2][3][4] The rate of pNA formation, monitored by measuring the increase in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[3][4]

Quantitative Data for S-2238 Thrombin Assays

The efficiency of an enzymatic reaction can be described by several kinetic parameters. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Thrombin with S-2238

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (mol/min/NIH-U) | Optimal pH | Optimal Temperature |

| Human Thrombin | 7[3][4][5] | 1.7 x 10⁻⁷[3][4][5] | 8.3 (in the presence of 1 M NaCl)[6] | 45°C[6] |

| Bovine Thrombin | 9[3][4][5] | 2.2 x 10⁻⁷[3][4][5] | 8.3 (in the presence of 1 M NaCl)[6] | 45°C[6] |

Note: The optimal pH for thrombin activity can range from 5 to 10, with a peak at 9.5 in the absence of NaCl.[6]

Signaling Pathway: The Coagulation Cascade

Thrombin is a pivotal enzyme in the blood coagulation cascade, a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.[7][8] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[7] The extrinsic pathway is the primary initiator of coagulation, while the intrinsic pathway serves to amplify the signal.[7] Both pathways converge on the activation of Factor X, which then initiates the common pathway, leading to the generation of thrombin.[7] Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of the blood clot.[7][9]

Experimental Protocols

The following is a generalized protocol for a direct thrombin activity assay using S-2238 in a 96-well plate format. It is crucial to optimize the assay conditions for your specific experimental setup.

Materials:

-

S-2238 (H-D-Phe-Pip-Arg-pNA)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl)[2]

-

Thrombin solution (human or bovine)

-

Stop Solution (e.g., 20% v/v acetic acid)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Calibrated pipettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of S-2238 by reconstituting the substrate in sterile water to a concentration of 1-2 mM.[2][3][4]

-

Prepare a series of thrombin standards of known concentrations by diluting the thrombin stock in Tris buffer.

-

Prepare the test samples, diluting them in Tris buffer if necessary.

-

-

Assay Setup:

-

Add a defined volume of Tris buffer to each well of the 96-well plate.

-

Add the thrombin standards and test samples to their respective wells. Include a blank control containing only Tris buffer.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a specific volume of the S-2238 stock solution to each well. The final substrate concentration should be in the range of its Kₘ (e.g., 1-10 µM).[2]

-

Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.[2] This is a kinetic assay.

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time, then stop the reaction by adding the stop solution. Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For a kinetic assay, calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

For an endpoint assay, subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Create a standard curve by plotting the reaction rates (or final absorbances) of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the test samples by interpolating their reaction rates (or absorbances) from the standard curve.

-

Logical Relationship of the Assay Principle

The core logic of the colorimetric enzyme assay using S-2238 is a direct and quantifiable relationship between the enzymatic activity of thrombin and the production of a colored product.

Troubleshooting

Even with a well-defined protocol, various issues can arise during colorimetric enzyme assays. The following table outlines common problems, their potential causes, and suggested solutions.

Table 2: Troubleshooting Guide for Colorimetric Enzyme Assays

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | Inactive enzyme (improper storage, degradation).[1] | Use a fresh aliquot of the enzyme; verify storage conditions.[1] |

| Incorrect buffer pH or composition.[1] | Check and adjust the pH of the buffer.[1] | |

| Degraded substrate solution.[1] | Prepare a fresh substrate solution.[1] | |

| Incorrect wavelength setting on the reader.[1] | Verify the correct wavelength for the chromophore is set.[1] | |

| High Background | Spontaneous degradation of the substrate.[1] | Run a "substrate only" blank to assess spontaneous degradation.[1] |

| Contamination of reagents or samples.[1] | Use high-purity water and fresh reagents.[1] | |

| Inconsistent Results | Pipetting errors.[1] | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. |

| Temperature fluctuations during incubation.[1] | Ensure uniform temperature across the incubator or water bath. | |

| Inconsistent incubation times.[1] | Use a multi-channel pipette or automated liquid handler for simultaneous additions. | |

| Edge effects in the microplate.[1] | Avoid using the outer wells of the microplate or fill them with buffer/water.[1] | |

| Non-linear Reaction Rate | Substrate depletion.[1] | Use a lower enzyme concentration or measure the initial rate over a shorter time period.[1] |

| Product inhibition.[1] | Dilute the sample to reduce product accumulation. | |

| Enzyme denaturation over time.[1] | Optimize assay conditions (e.g., pH, temperature) for enzyme stability. | |

| Enzyme concentration is too high.[1] | Perform serial dilutions of the enzyme to find the linear range.[1] |

By understanding the core principles, adhering to detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize colorimetric enzyme assays with S-2238 for accurate and reproducible measurement of thrombin activity, a critical aspect of hemostasis research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. diapharma.com [diapharma.com]

- 4. endotell.ch [endotell.ch]

- 5. aniara.com [aniara.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antithrombin Activity Assay using S-2238 Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antithrombin (AT) is a crucial endogenous anticoagulant that plays a vital role in regulating the coagulation cascade. It primarily functions by inhibiting thrombin (Factor IIa) and Factor Xa. A deficiency in antithrombin activity can lead to an increased risk of thrombosis. The chromogenic antithrombin activity assay utilizing the substrate S-2238 offers a sensitive and specific method for quantifying functional antithrombin in plasma samples.[1][2][3] This document provides detailed application notes and protocols for performing this assay.

The assay principle is based on the inhibition of a known excess amount of thrombin by the antithrombin present in a plasma sample, in the presence of heparin. Heparin significantly enhances the inhibitory activity of antithrombin. The residual thrombin then cleaves the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA), releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured photometrically at 405 nm, is inversely proportional to the antithrombin activity in the sample.[4][5]

Signaling Pathway

The biochemical reactions underlying the S-2238 based antithrombin activity assay are as follows:

-

Formation of the Antithrombin-Heparin Complex: Antithrombin in the plasma sample binds to heparin, leading to a conformational change in the antithrombin molecule and significantly accelerating its inhibitory activity.

-

Inhibition of Thrombin: The activated Antithrombin-Heparin complex rapidly inhibits a known, excess amount of added thrombin.

-

Chromogenic Substrate Cleavage: The residual, uninhibited thrombin cleaves the S-2238 substrate, releasing the yellow-colored p-nitroaniline (pNA).

-

Spectrophotometric Detection: The amount of pNA produced is quantified by measuring the absorbance at 405 nm.

Experimental Workflow

A typical workflow for the S-2238 antithrombin activity assay involves sample preparation, reagent addition, incubation, and measurement. The following diagram outlines the key steps.

Data Presentation

The following tables summarize typical quantitative data for the S-2238 antithrombin activity assay.

Table 1: Reagent Preparation and Concentrations

| Reagent | Description | Typical Concentration | Storage of Reconstituted Solution |

| S-2238 Substrate | H-D-Phe-Pip-Arg-pNA·2HCl | Reconstitute 25 mg vial with 40-53 mL distilled water to get a stock solution. Final assay concentration is often around 0.1 mmol/L. | 1 mmol/L solution is stable for >6 months at 2-8°C. |

| Thrombin | Bovine or Human Thrombin | Activity of the working solution should be around 14 nkat/mL (approx. 6 NIH-U/mL). | Stable for 4 weeks at 2-8°C. |

| Assay Buffer | Tris buffer with Heparin and EDTA | Tris buffer (e.g., 0.05 M, pH 8.4), NaCl (e.g., 0.175 M), EDTA (e.g., 7.5 mM), and Heparin (e.g., 3000 IU/L). | Stable for up to 2 months at 2-8°C if not contaminated. |

| Stopping Reagent | Acetic Acid (for endpoint method) | 20% Acetic Acid | Room Temperature |

Table 2: Experimental Parameters

| Parameter | Value | Notes |

| Wavelength | 405 nm | |

| Temperature | 37°C | |

| Plasma Dilution | 1:20 to 1:40 in assay buffer | May need adjustment for samples with very low or high activity. |

| Incubation Time 1 | 30 seconds | After addition of thrombin. |

| Incubation Time 2 | 30 seconds | After addition of S-2238. |

| Standard Curve | 12.5% to 150% of normal plasma activity | Linear relationship is generally observed in this range. |

Experimental Protocols

Two common methods for this assay are the initial rate method and the acid-stopped (endpoint) method.

Materials

-

S-2238 Chromogenic Substrate

-

Bovine or Human Thrombin

-

Heparin

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

EDTA

-

Distilled Water

-

Acetic Acid (20%)

-

Platelet-poor plasma (from citrated blood)

-

Calibrators and controls with known antithrombin activity

-

Spectrophotometer or microplate reader capable of reading at 405 nm

-

Incubator or water bath at 37°C

-

Pipettes and tips

-

Microplates or cuvettes

Reagent Preparation

-

Assay Buffer (Tris/Heparin Buffer, pH 8.4):

-

Dissolve Tris, NaCl, and EDTA in distilled water to the desired final concentrations (see Table 1).

-

Adjust the pH to 8.4 at 25°C with HCl.

-

Add heparin to the final concentration.

-

Bring to the final volume with distilled water.

-

-

S-2238 Substrate Solution:

-

Reconstitute a 25 mg vial of S-2238 with the volume of distilled water specified by the manufacturer to achieve a stock solution (e.g., 1-2 mmol/L).

-

-

Thrombin Solution:

-

Reconstitute thrombin with sterile water or saline to the activity specified by the manufacturer.

-

Protocol 1: Initial Rate Method

-

Sample Preparation: Dilute test plasma and standards in the Tris/Heparin Buffer (e.g., 1:40).

-

Assay Procedure:

-

Pipette a defined volume of the diluted sample or standard into a cuvette or microplate well (e.g., 400 µL).

-

Incubate at 37°C for 3-6 minutes.

-

Add a defined volume of the thrombin solution (e.g., 100 µL) and mix. Incubate for exactly 30 seconds at 37°C.

-

Add a defined volume of the S-2238 substrate solution (e.g., 300 µL) and immediately start monitoring the change in absorbance at 405 nm.

-

-

Calculation: Determine the rate of change in absorbance per minute (ΔA/min). Plot the ΔA/min for the standards against their known antithrombin activity to generate a standard curve. Determine the antithrombin activity of the test samples from this curve.

Protocol 2: Acid-Stopped (Endpoint) Method

-

Sample Preparation: Dilute test plasma and standards in the Tris/Heparin Buffer (e.g., 1:40).

-

Assay Procedure:

-

Pipette a defined volume of the diluted sample or standard into a cuvette or microplate well (e.g., 400 µL).

-

Incubate at 37°C for 3-6 minutes.

-

Add a defined volume of the thrombin solution (e.g., 100 µL) and mix. Incubate for exactly 30 seconds at 37°C.

-

Add a defined volume of the S-2238 substrate solution (e.g., 300 µL) and mix. Incubate for exactly 30 seconds at 37°C.

-

Add a defined volume of 20% acetic acid (e.g., 300 µL) to stop the reaction.

-

-

Measurement and Calculation:

-

Read the absorbance of the samples at 405 nm.

-

Plot the absorbance values for the standards against their known antithrombin activity to create a standard curve.

-

Determine the antithrombin activity of the test samples from the standard curve.

-

Application Notes and Considerations

-

Interfering Substances:

-

Direct thrombin inhibitors (e.g., dabigatran, hirudin, argatroban) can interfere with assays based on thrombin inhibition, potentially leading to an overestimation of antithrombin activity.

-

High levels of bilirubin, hemoglobin, and lipids can interfere with absorbance readings, especially in the acid-stopped method. Sample blanks may be necessary in such cases.

-

Unfractionated heparin therapy can decrease plasma antithrombin levels.

-

-

Assay Optimization:

-

Limitations:

-

In certain pathological conditions like Disseminated Intravascular Coagulation (DIC) or sepsis, the plasma itself may exhibit some hydrolysis of the S-2238 substrate. This can be checked by running a sample blank without the addition of thrombin.[5]

-

Heparin cofactor II can also inhibit thrombin in the presence of heparin and may lead to an overestimation of antithrombin activity in assays using human thrombin.

-

-

Quality Control: It is essential to include quality control samples with known antithrombin activity levels in each assay run to ensure the validity of the results.

-

Standardization: The use of commercially available, standardized calibrators and controls is highly recommended to ensure accuracy and inter-laboratory comparability.

References

- 1. Antithrombin Assays [practical-haemostasis.com]

- 2. Antithrombin Activity | OHSU [ohsu.edu]

- 3. Improved assay conditions for automated antithrombin III determinations with the chromogenic substrate S-2238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. diapharma.com [diapharma.com]

- 6. endotell.ch [endotell.ch]

- 7. Anti Thrombin Activity [menu.labmed.washington.edu]

Application Notes and Protocols for the Preparation of S-2238 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2238 is a highly specific chromogenic substrate for the enzyme thrombin.[1][2][3] Its full chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.[1][4][5][6] In the presence of thrombin, S-2238 is cleaved, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the thrombin activity.[7][8] This property makes S-2238 an invaluable tool in hematology and coagulation research for assays such as the determination of antithrombin, prothrombin, and heparin.[3][4] Accurate and consistent preparation of the S-2238 stock solution is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

Proper preparation of a stock solution begins with a clear understanding of the reagent's properties. The key characteristics of S-2238 are summarized below.

| Property | Description |

| Full Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride[1][4][6] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl[4][5] |

| Molecular Weight | 625.6 g/mol (as dihydrochloride salt)[1][4][6][9] |

| Appearance | White to light yellow lyophilized powder[2][9] |

| Solubility | Highly soluble in water (>10 mmol/L); Soluble in DMSO[7] |

| Purity | Typically ≥98% by HPLC[2][9] |

| Key Characteristic | Hygroscopic; should be stored in a dry environment[1][6] |

Experimental Protocols: Stock Solution Preparation

This section provides detailed protocols for preparing S-2238 stock solutions using either water or DMSO as a solvent. The choice of solvent may depend on specific experimental requirements and storage preferences.

3.1. Materials and Equipment

-

S-2238 lyophilized powder

-

Solvent: High-purity distilled or deionized water, or DMSO

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate volumetric flasks and glassware

-

Calibrated micropipettes

-

Vortex mixer or magnetic stirrer

-

Conical tubes for storage

3.2. Protocol 1: Preparation of 1 mM Aqueous S-2238 Stock Solution

This is the most common preparation for routine coagulation assays.

Step-by-Step Procedure:

-

Equilibration: Before opening, allow the S-2238 vial to equilibrate to room temperature to prevent condensation, as the compound is hygroscopic.[1][4][6]

-

Weighing: Accurately weigh out the desired amount of S-2238 powder. For example, to prepare 10 mL of a 1 mM solution, weigh 6.256 mg of S-2238.

-

Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.010 L x 0.001 mol/L x 625.6 g/mol x 1000 mg/g = 6.256 mg

-

-

Dissolution: Transfer the weighed powder to a 15 mL conical tube or a suitable volumetric flask. Add approximately 8 mL of distilled water.

-

Mixing: Cap the tube/flask and vortex thoroughly until all the powder is completely dissolved. A clear, light-yellow solution should be formed.

-

Final Volume Adjustment: Add distilled water to reach the final desired volume (e.g., 10 mL). Invert the tube or flask several times to ensure a homogenous solution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles if choosing to freeze, although refrigeration is generally recommended.[1] Store at 2-8°C.

3.3. Protocol 2: Preparation of 10 mM DMSO S-2238 Stock Solution

A DMSO-based stock solution can be useful for long-term storage at -20°C.

Step-by-Step Procedure:

-

Equilibration: Allow the S-2238 vial to reach room temperature before opening.

-

Weighing: Weigh out the required mass of S-2238 powder. For example, to prepare 2 mL of a 10 mM solution, weigh 12.512 mg.

-

Calculation: 0.002 L x 0.010 mol/L x 625.6 g/mol x 1000 mg/g = 12.512 mg

-

-

Dissolution: Transfer the powder to a suitable tube. Add the final desired volume of DMSO (e.g., 2 mL).

-

Mixing: Vortex the solution vigorously until the powder is fully dissolved.

-

Storage: Aliquot and store at -20°C for long-term use.

Storage and Stability

Correct storage is crucial to maintain the integrity and activity of the S-2238 substrate.

| Form | Storage Temperature | Stability | Notes |

| Lyophilized Powder | 2-8°C | Stable until the expiration date[1][4][9] | Must be kept dry and protected from light.[1][4] |

| Aqueous Stock (1 mM) | 2-8°C | Stable for over 6 months[1][4][6][8] | Do not freeze.[1] Microbial contamination can cause hydrolysis.[6][8] |

| DMSO Stock | -20°C | Stable for several months[10] | Short-term storage (days to weeks) at 0-4°C is also possible.[10] |

Diagrams and Workflows

5.1. S-2238 Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing the S-2238 stock solution.

Caption: Workflow for preparing S-2238 stock solution.

5.2. Principle of Thrombin Activity Assay using S-2238

This diagram illustrates the enzymatic reaction that is the basis for S-2238's use in research.

Caption: Enzymatic cleavage of S-2238 by thrombin.

References

- 1. aniara.com [aniara.com]

- 2. xcessbio.com [xcessbio.com]

- 3. quadratech.co.uk [quadratech.co.uk]

- 4. diapharma.com [diapharma.com]

- 5. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 6. diapharma.com [diapharma.com]

- 7. caymanchem.com [caymanchem.com]

- 8. endotell.ch [endotell.ch]

- 9. aglyco.m.ec21.com [aglyco.m.ec21.com]

- 10. medkoo.com [medkoo.com]

Application Notes and Protocols for Measuring Heparin Concentration using the S-2238 Chromogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-2238 assay is a widely utilized chromogenic method for the quantitative determination of heparin concentration in plasma and other biological samples. This assay is crucial in both clinical settings for monitoring anticoagulant therapy and in pharmaceutical research for the development and quality control of heparin-based drugs. The principle of the assay is based on the ability of heparin to accelerate the inhibition of thrombin (Factor IIa) by antithrombin (AT). The residual thrombin activity is then measured using the chromogenic substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline). The amount of p-nitroaniline (pNA) released, measured spectrophotometrically at 405 nm, is inversely proportional to the heparin concentration in the sample.[1][2][3][4]

Principle of the Assay